2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

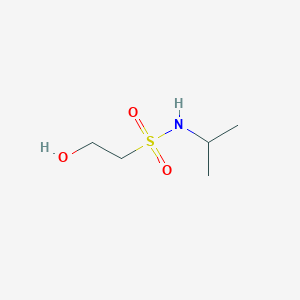

2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.23 g/mol . It is also known by its IUPAC name, 2-hydroxy-N-isopropylethanesulfonamide . This compound is characterized by the presence of a hydroxyl group, an isopropyl group, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide typically involves the reaction of 2-hydroxyethanesulfonyl chloride with isopropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The sulfonamide group can be reduced to form an amine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halide or alkyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Sulfonamides have been widely studied for their antimicrobial properties. 2-Hydroxy-N-(propan-2-yl)ethane-1-sulfonamide has demonstrated potential as an antibacterial agent. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting specific metabolic pathways.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 128 µg/mL |

| This compound | Staphylococcus aureus | 64 µg/mL |

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of various enzymes. For instance, they can inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway in bacteria. This inhibition leads to the disruption of nucleotide synthesis, ultimately affecting bacterial growth and survival.

Case Study: Enzyme Inhibition by Sulfonamides

A study published in ACS Omega explored the design and synthesis of N-sulfonamide derivatives that inhibit both DHPS and dihydrofolate reductase (DHFR). The findings indicated that compounds with similar structures to this compound exhibited dual inhibitory activity, showcasing their potential as broad-spectrum antimicrobial agents .

Anticancer Research

Recent investigations have highlighted the potential anticancer properties of sulfonamide compounds. Studies suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 µM |

| This compound | A549 (Lung Cancer) | 20 µM |

Wirkmechanismus

The mechanism of action of 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and sulfonamide groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with a benzene ring instead of an ethane backbone.

4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide: Similar structure but with the hydroxyl group in the para position on a benzene ring.

Uniqueness

2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide is unique due to its ethane backbone, which imparts different chemical properties compared to its benzene analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-Hydroxy-N-(propan-2-yl)ethane-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, including potential anti-inflammatory and antimicrobial properties, and serves as an enzyme inhibitor. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. The hydroxyl and isopropyl groups contribute to its solubility and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound can bind to the active site of enzymes, preventing substrate binding and catalytic activity. The hydroxyl and sulfonamide groups facilitate hydrogen bonding and electrostatic interactions with target molecules, enhancing its inhibitory effects on various enzymes.

1. Enzyme Inhibition

Research indicates that this compound has been investigated for its potential to inhibit cholinesterases, particularly butyrylcholinesterase (BChE). In a comparative study, several derivatives showed strong preferential inhibition of BChE with IC50 values significantly lower than that of standard inhibitors like rivastigmine . The selectivity index (SI) was also calculated to assess the preference for BChE over acetylcholinesterase (AChE), revealing promising selectivity profiles for certain derivatives.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 5c | 8.52 | 10 |

| 5j | 6.57 | 10 |

| 5k | 4.33 | 34 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated moderate to low antibacterial activity against various pathogens, including Escherichia coli and Bacillus cereus. The minimum inhibitory concentration (MIC) values ranged from 0.23 to 0.70 mg/mL for different bacterial strains .

3. Anti-inflammatory Activity

The compound has been explored for potential anti-inflammatory effects . Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. However, detailed studies are still required to elucidate these mechanisms fully.

Case Studies

Several studies have highlighted the biological activity of sulfonamide derivatives similar to this compound:

- Study on Cholinesterase Inhibition : A series of sulfonamide-based carbamates were synthesized and tested for their ability to inhibit BChE effectively. Compounds demonstrated IC50 values that were notably more potent than rivastigmine, indicating their potential as therapeutic agents in treating conditions like Alzheimer’s disease .

- Antimicrobial Evaluation : A study focused on synthesizing new thiazole derivatives reported varying degrees of antibacterial activity against several strains. The results indicated that structural modifications in sulfonamides could enhance their antimicrobial potency .

Eigenschaften

IUPAC Name |

2-hydroxy-N-propan-2-ylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(2)6-10(8,9)4-3-7/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYRIQNNRMJXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.